molecular formula C23H27NO3 B12202777 (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12202777
M. Wt: 365.5 g/mol
InChI Key: SFQYRWRFSHVIPR-STZFKDTASA-N
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Description

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and a dipropylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzofuran core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzofuran core, leading to a wide range of derivatives.

Scientific Research Applications

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C23H27NO3/c1-4-11-24(12-5-2)15-19-20(25)10-9-18-22(26)21(27-23(18)19)14-17-8-6-7-16(3)13-17/h6-10,13-14,25H,4-5,11-12,15H2,1-3H3/b21-14-

InChI Key

SFQYRWRFSHVIPR-STZFKDTASA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC(=C3)C)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC(=C3)C)C2=O)O

Origin of Product

United States

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